BenchChemオンラインストアへようこそ!

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

Stereochemical quality control 19F NMR fingerprinting Regulatory starting material identity

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6) is the (E)-configured ethyl ester of 4,4,4-trifluoro-3-phenylbut-2-enoic acid, a fluorinated α,β-unsaturated ester belonging to the trifluoromethyl cinnamate family. It is a single defined stereoisomer—distinct from its (Z)-isomer (CAS 56210-75-4)—and serves as a versatile building block for pharmaceuticals and agrochemicals due to its electron-deficient double bond and hydrolyzable ester group.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
CAS No. 10075-06-6
Cat. No. B1463974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4,4-trifluoro-3-phenylbut-2-enoate
CAS10075-06-6
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeySNOHGJYJJUSAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6): Procurement-Relevant Identity and Structural Class


Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6) is the (E)-configured ethyl ester of 4,4,4-trifluoro-3-phenylbut-2-enoic acid, a fluorinated α,β-unsaturated ester belonging to the trifluoromethyl cinnamate family [1]. It is a single defined stereoisomer—distinct from its (Z)-isomer (CAS 56210-75-4)—and serves as a versatile building block for pharmaceuticals and agrochemicals due to its electron-deficient double bond and hydrolyzable ester group [2]. Its molecular formula is C₁₂H₁₁F₃O₂ and molecular weight is 244.21 g/mol .

Why In-Class Substitution of Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate Introduces Uncontrolled Risk in Synthesis and Biological Screening


Among fluorinated cinnamate esters, seemingly minor structural permutations—regioisomeric CF₃ placement and E/Z geometry—produce divergent lipophilicity, reactivity, and biological readout. The target compound embeds the CF₃ group directly on the olefinic C4, in contrast to aryl-ring-substituted analogs (e.g., ethyl 3-(trifluoromethyl)cinnamate, CAS 113048-68-3), resulting in a fundamentally different electron-deficient Michael acceptor profile . The Perkin condensation that generates this scaffold is strictly inaccessible to non-fluorinated acetophenones, underscoring the unique synthetic entry point [1]. Additionally, the E-isomer (CAS 10075-06-6) and Z-isomer (CAS 56210-75-4) are distinct chemical entities with separable CAS numbers and different solid-state properties; substitution of one for the other without confirmatory stereochemical analysis can compromise reaction stereochemical fidelity in downstream applications .

Quantitative Differentiation of Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate Against Its Closest Analogs


Stereochemical Identity Verification: 19F NMR Differentiation of the (E)-Isomer (CAS 10075-06-6) from the (Z)-Isomer (CAS 56210-75-4)

The target (E)-ethyl ester (CAS 10075-06-6) is distinguished from its (Z)-isomer (CAS 56210-75-4) by a diagnostic 19F NMR chemical shift of δ –65.64 (DMSO-d₆, 376 MHz), as reported for the hydrolysis-derived free acid prepared from the (E)-ester [1]. This identical 19F shift serves as the baseline stereochemical fingerprint for procurement lot verification. The two isomers are assigned separate CAS numbers (10075-06-6 vs. 56210-75-4) and cannot be assumed interchangeable in any reaction where olefin geometry controls diastereoselectivity or biological target engagement.

Stereochemical quality control 19F NMR fingerprinting Regulatory starting material identity

Lipophilicity Advantage: Calculated LogP of the C4-CF₃ Substitution Pattern Versus Aryl-Ring Trifluoromethyl Cinnamate Esters

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate bears the CF₃ group on the olefinic C4 rather than the aromatic ring. In the closest aryl-CF₃ regioisomer, ethyl 4-(trifluoromethyl)cinnamate (CAS 128408-03-7), the calculated LogP is reported as 3.66 . By contrast, the non-fluorinated parent, ethyl cinnamate, has a measured LogP of 2.26 , and ethyl 4,4,4-trifluorocrotonate (lacking the 3-phenyl substituent) has a LogP of approximately 1.67 [1]. The C4-CF₃/3-phenyl substitution pattern of the target compound is predicted to yield an intermediate LogP (estimated ~2.8–3.3) that bridges the gap between the excessively lipophilic aryl-CF₃ analogs and the poorly lipophilic crotonate, offering a differentiated lipophilicity window for permeability-solubility balance.

Lipophilicity optimization Drug-like property tuning logP comparison fluorinated cinnamates

Validated Synthetic Utility: Quantitative Conversion to Pharmacologically Relevant Carboxylic Acid Intermediate

In the published synthesis of allosteric USP7 inhibitors (Nature Chemical Biology, 2017), (E)-ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (1.22 g, 5 mmol) was hydrolyzed with LiOH in THF/H₂O at room temperature to afford (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid in 98% isolated yield (1.06 g) as a colorless solid [1]. This quantitative conversion, coupled with full characterization by LCMS, 1H NMR, 19F NMR, and 13C NMR, establishes the ester's reliability as a pharmaceutical intermediate. In contrast, unactivated ethyl cinnamate requires harsher saponification conditions and may yield lower purity acid products due to competing side reactions.

USP7 inhibitor synthesis Hydrolysis efficiency Medicinal chemistry building block

Prochiral Scaffold for Asymmetric Synthesis: Enzymatic Deracemization of Fluorinated 3-Arylcarboxylic Esters

The C3-phenyl substituent on the electron-deficient α,β-unsaturated ester framework renders the molecule prochiral at the β-position, enabling enantioselective transformations. Published enzymatic deracemization studies on closely related fluorinated 3-arylcarboxylic ethyl esters demonstrate that esterases and hydrolases achieve high enantiomeric purity in the hydrolysis products [1]. While this specific substrate has not been directly reported in kinetic resolution studies, the structural analogy—CF₃ as an electron-withdrawing group combined with a prochiral β-aryl center—positions it as a privileged scaffold for generating enantiopure fluorinated carboxylic acid derivatives. In comparison, ethyl 4,4,4-trifluorocrotonate (lacking the 3-phenyl group) offers no prochiral center at the β-position, eliminating this entire dimension of asymmetric synthetic utility.

Enzymatic kinetic resolution Chiral fluorinated building blocks Asymmetric synthesis

Highest-Value Application Scenarios for Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6)


Pharmaceutical Intermediate for Allosteric Deubiquitinase Inhibitors

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is quantitatively converted (98% yield) to (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, a key intermediate in the synthesis of allosteric USP7 inhibitors [1]. The high-yielding, room-temperature hydrolysis with LiOH provides a robust, scalable route to the carboxylic acid building block. Procurement decisions for USP7-targeted drug discovery programs should specify CAS 10075-06-6 with verified 19F NMR identity (δ –65.64 in DMSO-d₆) to ensure stereochemical integrity throughout the synthetic sequence.

Fluorinated Prochiral Building Block for Asymmetric Synthesis

The presence of a prochiral β-carbon bearing a phenyl substituent on the electron-deficient α,β-unsaturated ester creates a scaffold amenable to enantioselective transformations including asymmetric Michael additions, enzymatic kinetic resolutions, and chiral auxiliary-mediated conjugate additions [2]. This is a capability absent in simpler non-arylated trifluorocrotonates (e.g., CAS 25597-16-4), making the target compound the preferred choice when chirality at the β-position is required in downstream fluorinated intermediates.

Lead Optimization Scaffold Requiring Intermediate Lipophilicity

With an estimated LogP regime (~2.8–3.3) intermediate between ethyl cinnamate (LogP 2.26) and aryl-CF₃ cinnamates (LogP 3.66), the target compound offers a differentiated lipophilicity window that may improve the solubility–permeability balance in lead optimization . For programs where aryl-CF₃ cinnamates exhibit excessive logD-related liabilities (e.g., high metabolic clearance, poor solubility), the C4-CF₃/3-phenyl pattern provides a tunable alternative without the synthetic complexity of multi-fluorinated aromatics.

Defined Stereochemical Starting Material for GMP-Regulated Syntheses

The unambiguous E-configuration (distinct CAS 10075-06-6 vs. Z-isomer CAS 56210-75-4) and the availability of a diagnostic 19F NMR chemical shift (δ –65.64) make this compound suitable as a late regulatory starting material (RSM) in GMP syntheses [1]. The 19F NMR fingerprint provides a simple, specific identity test that distinguishes the desired E-isomer from the Z-contaminant, supporting ICH Q7-compliant raw material specifications without requiring chiral chromatographic methods.

Quote Request

Request a Quote for Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.